L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-glutamic acid
Beschreibung
L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-glutamic acid is a complex peptide compound It is composed of several amino acids, including phenylalanine, ornithine, cysteine, proline, and glutamic acid
Eigenschaften
CAS-Nummer |
823233-38-1 |
|---|---|
Molekularformel |
C28H42N8O8S |
Molekulargewicht |
650.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C28H42N8O8S/c29-17(14-16-6-2-1-3-7-16)23(39)33-18(8-4-12-32-28(30)31)24(40)35-20(15-45)26(42)36-13-5-9-21(36)25(41)34-19(27(43)44)10-11-22(37)38/h1-3,6-7,17-21,45H,4-5,8-15,29H2,(H,33,39)(H,34,41)(H,35,40)(H,37,38)(H,43,44)(H4,30,31,32)/t17-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
UKLJTBAJKSYQRN-SXYSDOLCSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents such as HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed using TFA, exposing the amine group for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
Wirkmechanismus
The mechanism of action of L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-glutamic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diaminomethylidene group in the ornithine residue may play a crucial role in binding interactions, influencing the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Phenylalanyl-N~5~-(diaminomethylene)-L-ornithyl-L-alanine
- L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophylglycine
- L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysinamide
Uniqueness
L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-glutamic acid is unique due to its specific sequence and the presence of the diaminomethylidene group, which may confer distinct binding properties and biological activities compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
